2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
Properties
IUPAC Name |
2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF2NO2/c1-12(2)13(3,4)19-14(18-12)8-5-10(15)9(7-17)11(16)6-8/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMVJTWEERDWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729347 | |
| Record name | 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003298-73-4 | |
| Record name | 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS Number: 1003298-73-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a difluorobenzonitrile core with a dioxaborolane moiety. Its molecular formula is , and it has a molecular weight of approximately 265.07 g/mol. The presence of the dioxaborolane group is particularly significant as it may enhance the compound's reactivity and biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in cancer cell proliferation.
- Interaction with Receptor Pathways : The structure suggests potential interactions with receptor sites relevant to cancer and inflammatory pathways.
- Cell Cycle Modulation : Preliminary studies indicate that this compound may affect the cell cycle regulation in tumor cells.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
- Cytotoxicity Assays : Studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance:
These results suggest that the compound may be effective against certain types of cancer.
In Vivo Studies
Preliminary animal studies indicate that the compound may possess anti-tumor properties. For example:
- Xenograft Models : In mouse models implanted with human tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
Mechanistic Insights
Mechanistic studies have suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This was evidenced by increased levels of cleaved caspase-3 and decreased expression of anti-apoptotic Bcl-2 proteins in treated cells.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Lung Cancer : A study involving patients with non-small cell lung cancer (NSCLC) showed promising results when used in combination with standard chemotherapy agents.
- Outcome : Enhanced survival rates and reduced side effects were reported.
- Case Study on Breast Cancer : In a clinical trial setting, patients treated with this compound exhibited better responses when combined with hormonal therapies.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A two-step approach involves halogenation of the benzonitrile precursor followed by borylation using bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C . Yield optimization requires strict control of moisture/oxygen levels, stoichiometric excess of the boronate reagent (1.2–1.5 equiv), and catalyst loading (2–5 mol%). Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradient) is recommended .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹¹B NMR : To confirm boronate ester formation (δ ~30–35 ppm) .
- ¹⁹F NMR : To verify fluorine substitution patterns (chemical shifts depend on electronic environment) .
- X-ray crystallography : For unambiguous structural confirmation. Data collection at low temperature (100 K) with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (via OLEX2 interface) ensures accurate bond-length/angle measurements. Hydrogen atoms are placed geometrically and refined isotropically .
Advanced Questions
Q. How can researchers resolve contradictions in crystallographic data arising from disorder in the dioxaborolane ring?
- Methodological Answer : Disorder in the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety is common due to rotational flexibility. Strategies include:
- Multi-temperature experiments : Collect data at 100 K and 298 K to assess thermal motion.
- Occupancy refinement : Split the disordered atoms into two positions (e.g., 50:50 occupancy) using SHELXL’s PART instruction.
- Restraints : Apply SIMU/DELU restraints to maintain reasonable geometry without overfitting .
Q. What mechanistic insights guide the use of this compound in palladium-catalyzed cross-couplings, and how do electronic effects influence reactivity?
- Methodological Answer : The electron-withdrawing cyano (-CN) and fluorine substituents activate the aryl boronate toward transmetallation by increasing electrophilicity at the ipso-carbon. Key mechanistic steps:
Oxidative addition : Pd⁰ inserts into the aryl halide bond.
Transmetallation : Boronate transfers the aryl group to Pdᴵᴵ.
Reductive elimination : Forms the C–C bond.
- Electronic tuning : Fluorine’s -I effect enhances transmetallation rates but may reduce catalyst turnover. Use electron-rich ligands (e.g., SPhos) to stabilize Pd intermediates .
Q. How can computational modeling predict the regioselectivity of this compound in radical borylation reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. Key parameters:
- Spin density maps : Identify radical stabilization sites.
- Frontier Molecular Orbitals (FMOs) : Assess reactivity toward boryl radicals.
- Solvent effects : Include via PCM (Polarizable Continuum Model) for accuracy.
- Validation against experimental HPLC/MS data is critical .
Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during coupling reactions?
- Methodological Answer : Protodeboronation is minimized by:
- Low pH : Use weakly acidic conditions (pH 6–7) via buffer systems (e.g., phosphate).
- Anhydrous solvents : Ensure <50 ppm H₂O in THF/dioxane via molecular sieves.
- Additives : Include pinacol (1 equiv) to stabilize the boronate .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported Suzuki coupling yields (e.g., 60% vs. 85%) for this compound?
- Methodological Answer : Variations arise from:
- Catalyst source : Commercial Pd catalysts may contain impurities; use freshly opened batches.
- Substrate purity : Confirm boronate integrity via ¹¹B NMR; recrystallize if necessary.
- Reaction monitoring : Use TLC (Rf = 0.4 in hexane:EtOAc 4:1) or inline IR to track progress.
- Reproduce conditions exactly (temperature ramp, degassing method) before comparing studies .
Applications in Advanced Research
Q. How is this boronate utilized in the synthesis of pure-blue fluorescence materials for OLEDs?
- Methodological Answer : It serves as a key intermediate in constructing phenanthroimidazole-carbazole hybrids via iterative cross-coupling. Example:
- Couple with 1H-phenanthro[9,10-d]imidazole under Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C).
- Device testing: Spin-coat the emitter layer (EML) onto ITO/PEDOT:PSS substrates. Achieves external quantum efficiency (EQE) >12% at 100 cd/m² .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
